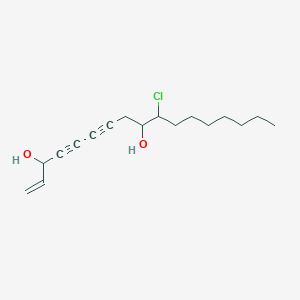
Panaxydol chlorohydrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Panaxydol chlorohydrine belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. Thus, panaxydol chlorohydrine is considered to be a fatty alcohol lipid molecule. Panaxydol chlorohydrine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, panaxydol chlorohydrine is primarily located in the membrane (predicted from logP). Outside of the human body, panaxydol chlorohydrine can be found in tea. This makes panaxydol chlorohydrine a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research indicates that Panaxydol chlorohydrin exhibits notable antioxidant properties. It has been assessed for its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.
- In Vitro Studies : A study demonstrated that different fractions of Panax ginseng extracts, including those containing this compound, exhibited varying degrees of hydroxyl radical scavenging activity. The effective concentration (IC50) values were determined, showing a strong antioxidant capacity compared to other fractions .
| Extract Type | IC50 Value (mg/mL) |
|---|---|
| EAE | 7.25 ± 0.54 |
| CE | 7.46 ± 0.32 |
| WE | 6.09 ± 0.27 |
Cytotoxic Effects
This compound has been isolated and characterized for its cytotoxic effects against cancer cell lines.
- Cytotoxicity Studies : In a study involving L1210 leukemia cells, this compound demonstrated significant cytotoxic activity with an effective dose (ED50) of 0.50 µg/mL . This suggests its potential as an anticancer agent.
Immunomodulatory Effects
The immunomodulatory properties of this compound have also been explored, particularly in the context of enhancing immune responses.
Potential Applications in Hair Growth
Panax ginseng extracts containing polyacetylene compounds like this compound have been studied for their effects on hair growth.
- Alopecia Studies : A study highlighted the inhibitory effects of polyacetylene compounds from Panax ginseng on neurotrophin receptor-mediated hair growth, suggesting a potential application in treating hair loss conditions .
Case Studies and Clinical Insights
While comprehensive clinical studies specifically focusing on this compound are scarce, insights can be drawn from broader research on Panax ginseng:
Eigenschaften
CAS-Nummer |
111103-92-5 |
|---|---|
Molekularformel |
C17H25ClO2 |
Molekulargewicht |
296.8 g/mol |
IUPAC-Name |
10-chloroheptadec-1-en-4,6-diyne-3,9-diol |
InChI |
InChI=1S/C17H25ClO2/c1-3-5-6-7-10-13-16(18)17(20)14-11-8-9-12-15(19)4-2/h4,15-17,19-20H,2-3,5-7,10,13-14H2,1H3 |
InChI-Schlüssel |
PBNFQEYKZLUTLH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C(CC#CC#CC(C=C)O)O)Cl |
Kanonische SMILES |
CCCCCCCC(C(CC#CC#CC(C=C)O)O)Cl |
Key on ui other cas no. |
111103-92-5 |
Synonyme |
10-chloro-3,9-dihydroxyheptadec-1-en-4,6-diyne panaxydol chlorohydrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















